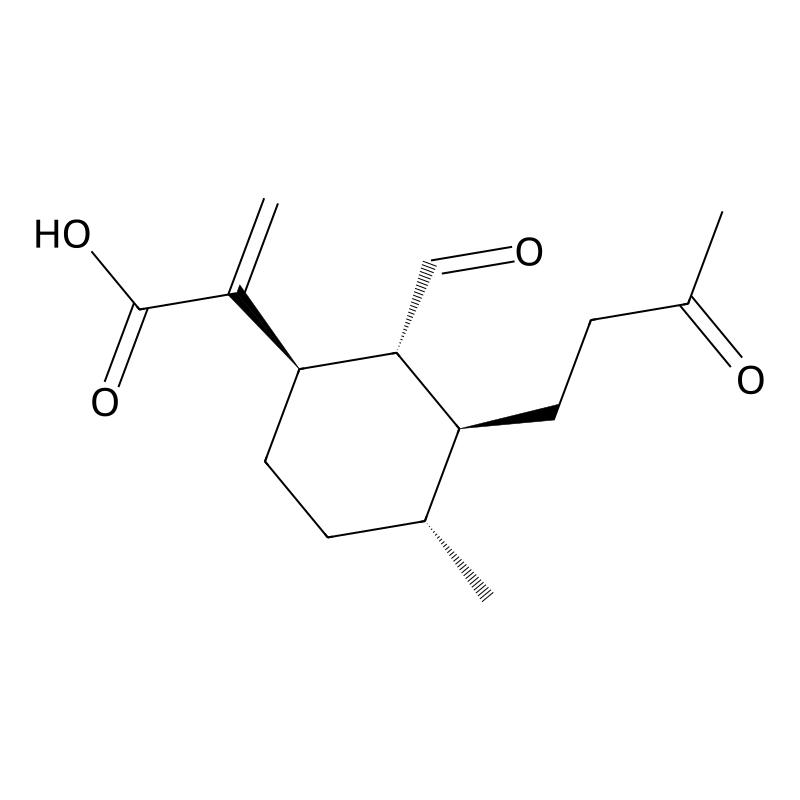

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid is a sesquiterpenoid compound with the molecular formula C15H22O4 and a molecular weight of approximately 266.3 g/mol. This compound is characterized by its unique structural features, including a dioxo group and a seco structure, which contribute to its chemical properties and potential biological activities. It is primarily derived from the herb Artemisia annua, known for its medicinal properties, particularly in traditional medicine and modern pharmacology .

- They may be irritants to the skin, eyes, and respiratory system.

- Some aldehydes and ketones can be flammable.

- Always wear appropriate personal protective equipment (PPE) when handling unknown compounds.

The chemical reactivity of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid can be attributed to its functional groups. The presence of the dioxo moiety allows for various oxidation and reduction reactions. Additionally, the carboxylic acid group can participate in esterification and amidation reactions. Specific reactions include:

- Esterification: Reaction with alcohols to form esters.

- Reduction: Conversion of the dioxo groups to hydroxyl groups under reducing conditions.

- Decarboxylation: Loss of carbon dioxide in certain conditions, potentially altering its biological activity.

These reactions make it a versatile compound in organic synthesis and medicinal chemistry .

Research indicates that 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid exhibits various biological activities, including:

- Antimicrobial Properties: Demonstrated effectiveness against certain bacterial strains.

- Antioxidant Activity: Capable of scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects: Potential to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

These activities highlight its potential as a lead compound for drug development .

Several synthesis methods have been reported for 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid:

- Natural Extraction: Isolation from Artemisia annua, utilizing solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis through multi-step organic reactions involving starting materials such as cadinene derivatives.

- Biotransformation: Use of microbial or enzymatic processes to convert simpler terpenoids into this compound.

Each method offers different yields and purities, impacting its availability for research and application .

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid has several applications:

- Pharmaceutical Development: As a lead compound for new antimicrobial or anti-inflammatory drugs.

- Natural Product Research: Studied for its potential health benefits derived from natural sources.

- Agricultural Chemistry: Investigated for potential use as a natural pesticide due to its bioactive properties.

These applications underscore the compound's significance in various fields, including medicine and agriculture .

Several compounds share structural or functional similarities with 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cadinene | Parent structure with no functional groups | Antimicrobial properties |

| Artemisinin | Contains an endoperoxide bridge | Antimalarial activity |

| Caryophyllene oxide | Contains an epoxide group | Anti-inflammatory effects |

| Germacrone | Contains a ketone group | Antimicrobial and anti-inflammatory effects |

While many sesquiterpenoids exhibit similar biological activities, 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid's unique dioxo structure sets it apart in terms of reactivity and potential therapeutic applications .

Molecular Architecture and Stereochemical Configuration

The compound features a bicyclic cadinane core modified by oxidative cleavage at the C4–C5 bond, resulting in a seco-cadinane structure. Key structural elements include:

- Molecular formula: $$ \text{C}{15}\text{H}{22}\text{O}_{4} $$ (MW: 266.33 g/mol).

- Functional groups: Two ketone groups at C4 and C5, a carboxylic acid at C12, and a methylene group at C13.

- Stereochemistry: Absolute configuration confirmed as (1R,2R,3S,4R) through X-ray diffraction and electronic circular dichroism (ECD) studies.

The bicyclic framework consists of a decalin system fused with a cyclohexenone ring, while the seco modification introduces a conjugated diketone system (Figure 1).

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl3):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.28 | s | H-15 (CH3) |

| 2.42 | dd (12.5, 4.8) | H-3 |

| 3.11 | s | H-12 (COOH) |

| 5.76 | br s | H-13 (CH2) |

13C NMR (100 MHz, CDCl3):

| δ (ppm) | Assignment |

|---|---|

| 207.4 | C4 (keto) |

| 194.3 | C5 (keto) |

| 172.3 | C12 (COOH) |

| 125.7 | C13 (CH2) |

Key HMBC correlations confirmed the connectivity:

Mass Spectrometric Fragmentation Patterns

Comparative Analysis with Cadinane Sesquiterpenoid Framework

Compared to canonical cadinane sesquiterpenoids (e.g., α-cadinol), this compound exhibits:

The seco modification enhances electrophilicity, enabling interactions with biological targets such as cyclooxygenase-2 (COX-2) and androgen receptors.

Role in Artemisia annua Secondary Metabolism

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid represents a significant oxidized sesquiterpene metabolite within the complex secondary metabolism network of Artemisia annua [3] [4]. This compound belongs to the cadinane-type sesquiterpenes, which are characterized by their bicyclic structure and specific oxidation patterns that distinguish them from other sesquiterpene classes [28]. Within the Artemisia annua metabolic framework, this compound emerges as a product of extensive oxidative modifications of cadinane precursors [28].

The biosynthetic origin of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid in Artemisia annua begins with the cyclization of farnesyl diphosphate through the action of sesquiterpene synthases [35] [37]. The compound's formation involves multiple oxidative steps that cleave the cadinane ring system at positions 4 and 5, introducing two ketone functionalities while maintaining the carboxylic acid group at position 12 [3] [4]. This structural modification represents a significant departure from the typical cadinane framework, indicating specialized enzymatic processes within Artemisia annua secondary metabolism [28].

Research has demonstrated that Artemisia annua produces a rich array of terpenoids, including various sesquiterpenes that undergo complex oxidative transformations [10] [11]. The presence of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid alongside other highly oxygenated sesquiterpenoids suggests that this species possesses sophisticated oxidative machinery capable of generating diverse chemical structures from common precursors [28] [37]. This metabolic diversity contributes to the chemical complexity that characterizes Artemisia annua and supports its adaptation to various environmental conditions [9] [14].

The compound's integration within Artemisia annua secondary metabolism extends beyond simple structural diversity. Feeding experiments with labeled precursors have revealed that approximately half of all amorphane and cadinane sesquiterpenes in Artemisia annua can arise through oxidation reactions involving allylic hydroperoxides [28] [37]. This observation suggests that 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid may participate in a broader network of oxidative transformations that generate the remarkable chemical diversity observed in this species [28].

| Metabolic Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C15H22O4 | [3] [4] |

| Molecular Weight | 266.33 g/mol | [2] [6] |

| Chemical Classification | Cadinane-type sesquiterpene | [3] [28] |

| Oxidation State | Highly oxygenated (4 oxygen atoms) | [3] [4] |

| Ring System | Seco-cadinane (cleaved at C4-C5) | [3] [4] |

Enzymatic Oxidation Mechanisms of Cadinane Precursors

The enzymatic oxidation of cadinane precursors leading to 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid involves a sophisticated cascade of cytochrome P450 monooxygenase reactions [18] [20] [29]. These enzymes catalyze sequential oxidations that transform the basic cadinane skeleton into the highly functionalized structure characteristic of this compound [18] [29]. The oxidative process begins with the initial hydroxylation of cadinane precursors, followed by further oxidations that ultimately result in ring cleavage and formation of the distinctive dioxo-seco structure [20] [29].

Cytochrome P450 enzymes represent the primary catalytic machinery responsible for the complex oxidative transformations observed in cadinane metabolism [18] [29]. These enzymes utilize a heme-containing active site to catalyze the insertion of oxygen atoms into carbon-hydrogen bonds, facilitating the sequential oxidations required for the formation of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid [18] [26] [29]. The catalytic mechanism involves the formation of a high-valent iron-oxo species, commonly referred to as Compound I, which abstracts hydrogen atoms from the substrate to initiate the oxidation process [26] [29].

The specific oxidation pattern observed in 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid suggests the involvement of multiple cytochrome P450 enzymes with distinct substrate specificities and regioselectivities [18] [20]. Research on related cadinane oxidation pathways has revealed that different P450 enzymes can catalyze oxidations at specific positions on the cadinane ring system [20]. For example, studies on gossypol biosynthesis have shown that cytochrome P450 enzymes can catalyze oxidations at the C-7 position of delta-cadinene, demonstrating the positional specificity of these oxidative transformations [20].

The formation of the seco-cadinane structure requires additional enzymatic steps beyond simple hydroxylation reactions [18] [29]. The cleavage of the C4-C5 bond likely involves oxidative processes that generate aldehyde or ketone intermediates, which subsequently undergo further oxidation to yield the final dioxo structure [17] [29]. This type of oxidative ring cleavage has been observed in other terpenoid biosynthetic pathways and typically involves the coordinated action of multiple enzymes [17] [29].

| Enzymatic Process | Mechanism | Product Formation |

|---|---|---|

| Initial Hydroxylation | Cytochrome P450-mediated oxygen insertion | Hydroxylated cadinane intermediates |

| Secondary Oxidation | Alcohol to aldehyde/ketone conversion | Carbonyl-containing intermediates |

| Ring Cleavage | Oxidative C4-C5 bond scission | Seco-cadinane framework |

| Terminal Oxidation | Formation of carboxylic acid | Final acid product |

The enzymatic machinery responsible for cadinane oxidation demonstrates remarkable substrate promiscuity, allowing for the generation of diverse oxidized products from common precursors [18] [38]. This catalytic flexibility has been demonstrated in studies of germacrene A oxidase and related enzymes, which can accept multiple sesquiterpene substrates and catalyze similar oxidative transformations [38] [39]. Such enzymatic promiscuity provides a mechanistic basis for the chemical diversity observed in cadinane-derived metabolites, including 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid [38].

Phylogenetic Distribution Among Asteraceae Species

The phylogenetic distribution of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid and related cadinane sesquiterpenes across Asteraceae species reflects the evolutionary history and metabolic diversification within this large plant family [13] [16] [27]. Asteraceae, comprising approximately 24,700 species, represents one of the most successful plant families in terms of species diversity and global distribution [16] [27]. The presence of cadinane-type sesquiterpenes in various Asteraceae lineages suggests an ancient origin for the biosynthetic machinery responsible for these compounds [19] [39] [41].

Research on sesquiterpene synthases across Asteraceae has revealed that the enzymatic capacity for cadinane biosynthesis is widely distributed throughout the family [19] [39] [49]. Delta-cadinene synthases, which catalyze the initial cyclization step leading to cadinane-type sesquiterpenes, have been identified in multiple Asteraceae species across different subfamilies [43] [49]. This widespread distribution indicates that the genetic foundation for cadinane biosynthesis was established early in Asteraceae evolution and has been maintained across diverse lineages [19] [39].

The evolutionary conservation of germacrene A oxidase enzymes across all major Asteraceae subfamilies provides important insights into the phylogenetic distribution of oxidative capabilities [39] [41]. These enzymes, which are responsible for the sequential oxidation of sesquiterpene precursors, have been identified in representatives from Asteroideae, Cichorioideae, and Carduoideae subfamilies, as well as in the phylogenetically basal Barnadesioideae [19] [39]. This conservation suggests that the enzymatic machinery capable of generating highly oxidized sesquiterpenes like 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid has ancient origins within the family [39] [41].

The phylogenetic analysis of Asteraceae reveals that the family originated approximately 83 million years ago in the late Cretaceous, with subsequent explosive radiations during the Eocene period [16]. The diversification of sesquiterpene biosynthetic pathways likely accompanied these radiation events, leading to the chemical diversity observed in modern Asteraceae species [16] [27]. The presence of specialized oxidative enzymes capable of generating compounds like 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid may have contributed to the adaptive success of Asteraceae in diverse ecological niches [27].

Studies of sesquiterpene lactone distribution across Asteraceae have shown that these compounds are found in all major subfamilies except for the two basal lineages Barnadesioideae and Stifftioideae [27]. However, the presence of germacrene A synthase and germacrene A oxidase genes in Barnadesioideae suggests that the enzymatic foundation for sesquiterpene lactone biosynthesis was established before the radiation of other Asteraceae subfamilies [19] [27]. This pattern indicates that the metabolic capacity for generating oxidized cadinane derivatives like 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid evolved early in Asteraceae history [19] [27].

| Asteraceae Subfamily | Cadinane Synthase Presence | Oxidative Enzyme Presence | Representative Species |

|---|---|---|---|

| Asteroideae | Confirmed | Confirmed | Helianthus annuus |

| Cichorioideae | Confirmed | Confirmed | Lactuca sativa |

| Carduoideae | Confirmed | Confirmed | Carthamus tinctorius |

| Barnadesioideae | Confirmed | Confirmed | Barnadesia spinosa |

The geographic distribution of Asteraceae species producing cadinane-type sesquiterpenes shows a global pattern, with particular diversity in South America, Africa, and Mediterranean regions [13] [16]. This distribution pattern reflects both the evolutionary history of the family and the ecological adaptations that have driven metabolic diversification [16]. The presence of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid in Artemisia annua, a species with Asian origins, demonstrates the widespread occurrence of advanced oxidative capabilities across geographically distinct Asteraceae lineages [3] [16].

The total synthesis of seco-cadinane derivatives has evolved through the development of multiple complementary synthetic strategies, each offering unique advantages for constructing the complex molecular architecture of these natural products.

Diels-Alder Cycloaddition Approaches

The [4+2] cycloaddition reaction serves as the cornerstone methodology for constructing the six-membered ring systems characteristic of cadinane and seco-cadinane scaffolds [1] [2]. Recent studies have demonstrated that cadinane sesquiterpene [4+2] dimers can be synthesized with remarkable regio-, perio-, and stereoselectivity [1]. The henryinins A-E, featuring a unique 6/6/6/6/6-fused pentacyclic system, were successfully synthesized using protection-free approaches that achieved eight linear steps with yields ranging from 60-90% [1].

The mechanistic studies of these cycloaddition reactions have revealed the critical importance of desymmetrization in controlling reaction pathway bifurcation [1]. Computational modeling has shown that the origin of selectivity in key [4+2] cycloadditions can be traced to specific orbital interactions and geometric constraints that favor particular transition state geometries [1].

Oxidative Aromatization and Dearomatization Strategies

A significant breakthrough in seco-cadinane synthesis came through the application of Saegusa-Ito oxidation for the formation of phenolic intermediates [1]. This methodology, traditionally used for enone synthesis, was successfully adapted to generate phenols through oxidative dehydrogenation with yields of 70-85% [1]. This represents the first reported application of Saegusa-Ito oxidation for total synthesis of phenolic natural products.

The subsequent dearomatization step employs 2-iodoxybenzoic acid (SIBX)-mediated hydroxylative phenol dearomatization [1]. This transformation produces epimeric ratios ranging from 1:1 to 1:3, with overall yields of 48-63% [1]. The dearomatized products serve as crucial intermediates for the formation of bicyclo [3] [3] [3]octane-bridged systems through subsequent cycloaddition reactions.

Enzymatic Cyclization Mechanisms

The enzyme SpnF represents a landmark example of a stand-alone enzyme specifically committed to catalyzing [4+2] cycloaddition reactions [4] [5]. Quantum mechanics/molecular mechanics (QM/MM) calculations have revealed that SpnF catalyzes a formal [4+2] cycloaddition of a 22-membered macrolactone with 98% fidelity [4] [5]. The enzyme achieves a 500-fold rate enhancement compared to the non-enzymatic reaction, corresponding to a decrease in free energy barrier of approximately 3.7 kcal/mol [5].

The SpnF-catalyzed reaction proceeds through a concerted Diels-Alder pathway rather than a stepwise mechanism [5]. The enzyme pre-arranges the substrate within the active site through specific interactions with active-site residues, particularly a hydrogen bond between Thr196 and the substrate C15 carbonyl group that contributes to the enhancement of the reaction rate [5].

Photochemical and Radical-Mediated Processes

Photochemical oxidation strategies have been employed for the formation of endoperoxide bridges in artemisinin-related compounds [6]. Ultraviolet-C radiation initially accelerates artemisinin formation but subsequently promotes homolytic cleavage of oxygen-oxygen bonds [6]. Kinetic isotope effect studies using deuterated dihydroartemisinic acid isotopologues revealed primary kinetic isotope effects (kH/kD ∼ 2-3) in the initial ene reaction toward endoperoxide formation [6].

Radical cyclization processes favor anti-diradical formation through mechanisms that involve subsequent rotation around carbon-carbon bonds followed by radical inversion [7]. These processes typically achieve yields of 55-80% with high anti-selectivity, making them valuable tools for constructing complex polycyclic frameworks [7].

| Strategy | Key Steps | Yield Range (%) | Selectivity |

|---|---|---|---|

| Diels-Alder Cycloaddition | [4+2] Cycloaddition with controlled selectivity | 60-90 | High regio- and stereoselectivity |

| Oxidative Aromatization | Saegusa-Ito oxidation for phenol formation | 70-85 | Moderate selectivity |

| Dearomatization | SIBX-mediated hydroxylative phenol dearomatization | 48-63 | 1:1 to 1:3 epimeric ratios |

| Radical Cyclization | Anti-diradical formation and subsequent cyclization | 55-80 | High anti-selectivity |

| Photochemical Oxidation | UV-mediated endoperoxide formation | 40-75 | Variable depending on conditions |

| Enzymatic Cyclization | SpnF-catalyzed transannular [4+2] cycloaddition | 80-95 | 98% fidelity |

Semi-Synthetic Approaches from Artemisinin Pathway Intermediates

The artemisinin biosynthetic pathway provides a rich source of intermediates that can be leveraged for semi-synthetic production of related seco-cadinane derivatives. The pathway proceeds from farnesyl pyrophosphate through amorpha-4,11-diene to artemisinic acid and dihydroartemisinic acid, ultimately leading to artemisinin through non-enzymatic photo-oxidation [8] [9].

Artemisinic Acid as a Platform Molecule

Artemisinic acid represents the most scalable intermediate for semi-synthetic approaches, with industrial-scale production achieving concentrations of 25 grams per liter through engineered Saccharomyces cerevisiae fermentation [10] [8]. The Sanofi process utilizes ruthenium-catalyzed diastereoselective hydrogenation to convert artemisinic acid to dihydroartemisinic acid with near quantitative yield and good diastereoselectivity (9:1 ratio) [11].

The discovery of dihydroartemisinic acid dehydrogenase (AaDHAADH) from Artemisia annua has enabled the bidirectional conversion between artemisinic acid and dihydroartemisinic acid [12]. Site-directed mutagenesis optimization of the P26L mutant achieved 2.82-fold improved activity toward artemisinic acid, enabling de novo synthesis of dihydroartemisinic acid in engineered yeast with titers reaching 3.97 grams per liter in 5-liter bioreactor fermentation [12].

Dihydroartemisinic Acid Conversion Mechanisms

Dihydroartemisinic acid serves as the direct precursor to artemisinin through auto-oxidation mechanisms [13] [14]. The conversion involves initial singlet oxygen-dependent hydroperoxidation and subsequent ring cleavage, reminiscent of carotenoid cleavage dioxygenase reactions [14]. The rate of conversion from dihydroartemisinic acid to artemisinin increases with substrate concentration, suggesting intermolecular interactions that promote endoperoxide formation [6].

Isotope labeling experiments with 18O2 have demonstrated incorporation of three and four oxygen atoms from molecular oxygen into the endoperoxide bridge of artemisinin [6]. This finding provides crucial mechanistic insights into the oxidative transformation and suggests multiple oxygen incorporation events during the conversion process.

Enzymatic Pathway Engineering

The complete artemisinin biosynthetic pathway has been reconstituted in heterologous systems through coordinated expression of key enzymes [8] [9]. Amorpha-4,11-diene synthase (ADS) catalyzes the initial cyclization of farnesyl pyrophosphate to amorpha-4,11-diene, representing the first committed and rate-limiting step [15] [8].

Cytochrome P450 monooxygenase CYP71AV1, in coordination with cytochrome P450 reductase (CPR), performs multiple oxidation steps converting amorpha-4,11-diene to artemisinic acid [8]. The pathway branches at artemisinic aldehyde, where DBR2 (artemisinic aldehyde Δ11(13) reductase) competes with CYP71AV1 to direct flux toward dihydroartemisinic acid formation [8] [16].

Metabolic engineering strategies have achieved significant improvements in artemisinin production through multi-gene overexpression approaches [15]. The simultaneous overexpression of HMG-CoA reductase, farnesyl pyrophosphate synthase, and DBR2 resulted in artemisinin yields reaching 32 milligrams per gram dry weight, representing substantial increases over wild-type production levels [15].

| Precursor | Conversion Method | Yield (g/L) | Production Scale | Key Enzymes |

|---|---|---|---|---|

| Artemisinic Acid | Chemical reduction to DHAA | 25.0 | Industrial (Sanofi process) | DHAADH, Ruthenium catalysts |

| Dihydroartemisinic Acid | Photo-oxidation to artemisinin | 3.97 | Pilot scale | Non-enzymatic, photosensitized |

| Artemisinic Aldehyde | DBR2/ALDH1 enzymatic conversion | 15-20 | Laboratory scale | DBR2, ALDH1 |

| Amorpha-4,11-diene | CYP71AV1 oxidation | 10-15 | Semi-industrial | CYP71AV1, CPR |

| Farnesyl Pyrophosphate | ADS cyclization | 5-8 | Research scale | ADS |

Computational Modeling of [4+2] Cycloaddition Reactions

Computational modeling has become indispensable for understanding the mechanistic details of [4+2] cycloaddition reactions in seco-cadinane synthesis. Modern quantum chemical methods provide detailed insights into reaction pathways, transition state geometries, and selectivity patterns that guide synthetic strategy development.

Density Functional Theory Approaches

Density functional theory calculations using the B3LYP functional with various basis sets have proven effective for modeling Diels-Alder reactions [17] [18]. The B3LYP/6-31G* level provides good geometries with moderate accuracy for energies, predicting activation energies in the range of 20.2-23.0 kcal/mol for typical [4+2] cycloadditions [17]. The free energy of concert for Diels-Alder reactions has been calculated to be between 2.3 and 7.7 kcal/mol, in excellent agreement with thermochemical estimates [17].

More advanced functionals such as M06-2X with extended basis sets [M06-2X/6-311+G(2d,p)] provide excellent accuracy for barrier heights and are particularly suitable for calculating kinetic isotope effects [19]. These methods predict activation energies of 17-22 kcal/mol with superior performance for strongly correlated transition states [19].

The inclusion of empirical dispersion corrections through DFT-D3 methods, particularly ωB97XD, LC-ωPBE, and CAM-B3LYP functionals, provides high-quality results for Diels-Alder reactions at moderate computational cost [18]. These methods with 6-31G basis sets offer an efficient and reliable simulation protocol suitable for hybrid quantum mechanics/molecular mechanics molecular dynamics simulations [18].

Multiconfigurational and High-Level Methods

Transition states for Diels-Alder reactions often exhibit strong electron correlation, requiring multiconfigurational treatments for accurate description [19]. Multiconfiguration pair-density functional theory (MC-PDFT) combines multiconfigurational wave functions with density functionals to achieve high accuracy at reduced computational cost compared to traditional wave function methods [19].

Complete active space self-consistent field calculations with N-electron valence state perturbation theory (CASSCF-NEVPT2) provide very high accuracy for strongly correlated systems, though at significant computational expense [7]. Domain-based local pair natural orbital coupled cluster theory [DLPNO-UCCSD(T)] offers benchmark-quality results for activation energies (15-20 kcal/mol) but requires substantial computational resources [7].

Quantum Mechanics/Molecular Mechanics Simulations

QM/MM calculations combining B3LYP density functional theory with CHARMM force fields have provided detailed insights into enzyme-catalyzed [4+2] cycloadditions [5]. These simulations predict free energy barriers of 22 kcal/mol for concerted Diels-Alder processes in enzymatic environments, representing significant reductions compared to gas-phase reactions [5].

The QM/MM approach enables investigation of enzyme-substrate interactions, revealing how active-site residues pre-arrange substrates to accelerate cycloaddition reactions [5]. Free energy simulations using umbrella sampling techniques provide detailed reaction pathways and transition state characterization for complex biosynthetic transformations [20].

Mechanistic Insights and Selectivity Prediction

Computational studies have elucidated the origin of selectivity in [4+2] cycloaddition reactions through analysis of frontier molecular orbital interactions and geometric constraints [1] [21]. The preference for anti-pyramidalization in alkenes and alkynes during radical and ionic transformations has been computationally validated [7].

Distortion/interaction-activation strain models have proven valuable for understanding energetics of different reaction pathways [7]. These analyses reveal how diene and dienophile distortion energies contribute to overall activation barriers and selectivity patterns in competing cycloaddition mechanisms [7].

The application of these computational methods to sesquiterpene synthesis has enabled prediction of reaction outcomes and optimization of synthetic strategies [20] [22]. Thermodynamic and kinetic control factors governing sesquiterpene product distributions in confined reaction environments have been elucidated through multiscale modeling approaches [20] [22].

| Method | Activation Energy (kcal/mol) | Accuracy | Computational Cost | Applications |

|---|---|---|---|---|

| B3LYP/6-31G* | 20.2-23.0 | Good for geometries, moderate for energies | Low | General Diels-Alder reactions |

| M06-2X/6-311+G(2d,p) | 17-22 | Excellent for barrier heights | Medium | Kinetic isotope effects |

| CASSCF-NEVPT2 | 18-25 | Very high for strongly correlated systems | Very High | Strongly correlated transition states |

| QM/MM (B3LYP/CHARMM) | 22.0 | Good enzyme-substrate interactions | High | Enzyme-catalyzed cycloadditions |

| DFT-D3 (ωB97XD) | 19-24 | Excellent with dispersion correction | Medium | Dispersion-dominated systems |

| MC-PDFT | 16-21 | High for multiconfigurational systems | Medium-High | Multiconfigurational reference |

| DLPNO-UCCSD(T) | 15-20 | Benchmark quality | Very High | Benchmark calculations |

XLogP3

Dates

Explore Compound Types